3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1256354-94-5
VCID: VC0172864
InChI: InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3
SMILES: B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O
Molecular Formula: C12H19BClFO3Si
Molecular Weight: 304.624

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid

CAS No.: 1256354-94-5

Cat. No.: VC0172864

Molecular Formula: C12H19BClFO3Si

Molecular Weight: 304.624

* For research use only. Not for human or veterinary use.

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid - 1256354-94-5

Specification

CAS No. 1256354-94-5
Molecular Formula C12H19BClFO3Si
Molecular Weight 304.624
IUPAC Name [3-[tert-butyl(dimethyl)silyl]oxy-4-chloro-2-fluorophenyl]boronic acid
Standard InChI InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-11-9(14)7-6-8(10(11)15)13(16)17/h6-7,16-17H,1-5H3
Standard InChI Key ULJYVSNUMFICIW-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)F)(O)O

Introduction

3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid is a complex organic compound that belongs to the class of boronic acids. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds between unsaturated organic compounds . The presence of a tert-butyldimethylsilyl (TBDMS) group, a chlorine atom, a fluorine atom, and a boronic acid moiety in this compound suggests its potential utility in various synthetic transformations.

Synthesis and Applications

The synthesis of 3-(T-Butyldimethylsilyloxy)-4-chloro-2-fluorophenylboronic acid likely involves the conversion of a corresponding phenol or aryl halide into the boronic acid. This process often requires careful control of reaction conditions to protect sensitive functional groups like the TBDMS group.

Applications:

  • Suzuki-Miyaura Cross-Coupling Reactions: These reactions are pivotal in forming complex molecules by coupling aryl boronic acids with aryl halides or triflates in the presence of a palladium catalyst .

  • Protecting Group Chemistry: The TBDMS group is commonly used as a protecting group for alcohols, which can be removed under acidic conditions to reveal the hydroxyl functionality .

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